molecular formula C21H21N3O3 B11293198 2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone

2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone

Cat. No.: B11293198
M. Wt: 363.4 g/mol
InChI Key: XWTXHLIRPQMWRP-UHFFFAOYSA-N
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Description

2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to an oxadiazole ring, which is further connected to a phenoxy group and a piperidinyl ethanone moiety.

Preparation Methods

The synthesis of 2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 with terminal ethynyls derived from PEG-3 and PEG-4 in the presence of a copper catalyst

Chemical Reactions Analysis

2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenolic derivatives, while reduction can yield amine derivatives.

Comparison with Similar Compounds

2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone can be compared with other oxadiazole derivatives such as 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone . While both compounds share the oxadiazole core, they differ in their substituents and specific applications. The unique combination of the phenyl, phenoxy, and piperidinyl ethanone groups in this compound contributes to its distinct properties and applications, particularly in the field of fluorescence sensing and medicinal chemistry.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C21H21N3O3/c25-19(24-12-5-2-6-13-24)15-26-18-11-7-10-17(14-18)20-22-21(27-23-20)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2

InChI Key

XWTXHLIRPQMWRP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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